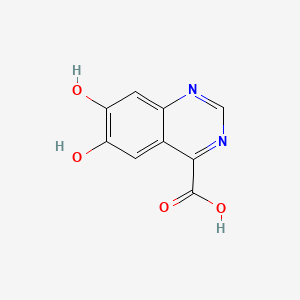
Pyrophosphoric-18O7 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is represented by the molecular formula H4[18O]7P2 and has a molecular weight of 191.97 g/mol. Pyrophosphoric-18O7 Acid is a colorless and odorless compound that is highly soluble in water, diethyl ether, and ethyl alcohol . It crystallizes in two polymorphs, which melt at 54.3°C and 71.5°C .
Mechanism of Action
Target of Action
Pyrophosphoric acid primarily targets the Farnesyl diphosphate synthase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are vital for various cellular functions. Pyrophosphoric acid acts as a modulator of this enzyme . Additionally, it is an ingredient of a radiopharmaceutical used to visualize bone abnormalities and cardiovascular abnormalities .
Mode of Action
Pyrophosphoric acid interacts with its targets by modulating their activity. For instance, it modulates the activity of Farnesyl diphosphate synthase, thereby influencing the biosynthesis of isoprenoids . It also plays a role in the detoxification of pyrophosphate (PPi), a by-product of many biosynthetic pathways that can be cytotoxic if accumulated at high levels .
Biochemical Pathways
Pyrophosphoric acid is involved in several biochemical pathways. It plays a pivotal role in PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in many biosynthetic pathways that produce PPi as a by-product . Moreover, it is involved in the phosphorylation of fructose-6-phosphate, a key step in glycolysis .
Result of Action
The action of Pyrophosphoric acid results in several molecular and cellular effects. It plays a significant role in maintaining pyrophosphate homeostasis, which is essential for the balance of catabolism and anabolism . By hydrolyzing PPi, it promotes anabolism while also being involved in catabolism as a glycolytic enzyme . This dual role allows it to maximize the utilization efficiency for carbon nutrients derived from host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrophosphoric-18O7 Acid can be synthesized through several methods:
Reaction of Phosphoric Acid with Phosphoryl Chloride: This method involves the reaction of phosphoric acid with phosphoryl chloride, producing pyrophosphoric acid and hydrochloric acid as by-products. [ 5 \text{H}_3\text{PO}_4 + \text{POCl}_3 \rightarrow 3 \text{H}_4\text{P}_2\text{O}_7 + 3 \text{HCl} ]
Ion Exchange from Sodium Pyrophosphate: this compound can also be prepared by ion exchange from sodium pyrophosphate.
Treatment of Lead Pyrophosphate with Hydrogen Sulfide: Another method involves treating lead pyrophosphate with hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of isotopically enriched oxygen-18 requires specialized equipment and handling to maintain the integrity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: Pyrophosphoric-18O7 Acid undergoes various chemical reactions, including:
Hydrolysis: this compound hydrolyzes in water to form phosphoric acid. [ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]
Deprotonation: As a tetraprotic acid, it undergoes stepwise deprotonation, with four distinct pKa values. [ \text{H}_4\text{P}_2\text{O}_7 \rightleftharpoons [\text{H}_3\text{P}_2\text{O}_7]^- + \text{H}^+, \text{pKa} = 0.85 ] [ [\text{H}_3\text{P}_2\text{O}_7]^- \rightleftharpoons [\text{H}_2\text{P}_2\text{O}_7]^{2-} + \text{H}^+, \text{pKa} = 1.96 ] [ [\text{H}_2\text{P}_2\text{O}_7]^{2-} \rightleftharpoons [\text{HP}_2\text{O}_7]^{3-} + \text{H}^+, \text{pKa} = 6.60 ] [ [\text{HP}_2\text{O}_7]^{3-} \rightleftharpoons [\text{P}_2\text{O}_7]^{4-} + \text{H}^+, \text{pKa} = 9.41 ]
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Deprotonation: Deprotonation reactions occur under varying pH conditions, with specific pKa values indicating the acidity of each proton.
Major Products:
Phosphoric Acid: The primary product of hydrolysis.
Pyrophosphate Ions: Various protonated forms of pyrophosphate ions are produced during deprotonation.
Scientific Research Applications
Pyrophosphoric-18O7 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The compound is utilized in metabolic research to study pathways involving phosphate groups.
Medicine: this compound is used in radiopharmaceuticals for imaging bone and cardiovascular abnormalities.
Industry: It serves as a standard for environmental pollutant detection and in the synthesis of small molecules labeled with stable isotopes.
Comparison with Similar Compounds
Pyrophosphoric Acid (H4P2O7): The unlabeled form of Pyrophosphoric-18O7 Acid.
Orthophosphoric Acid (H3PO4): A simpler phosphate compound with different reactivity and applications.
Polyphosphoric Acids: Larger molecules formed by the condensation of multiple orthophosphoric acid units.
Uniqueness: this compound’s uniqueness lies in its isotopic labeling with oxygen-18, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving metabolic pathways, environmental monitoring, and radiopharmaceutical applications.
Properties
CAS No. |
1257293-46-1 |
|---|---|
Molecular Formula |
H4O7P2 |
Molecular Weight |
191.974 |
IUPAC Name |
bis(oxidanyl)phosphoryl dihydrogen phosphate |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/i1+2,2+2,3+2,4+2,5+2,6+2,7+2 |
InChI Key |
XPPKVPWEQAFLFU-PUHJJIKPSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O |
Synonyms |
Diphosphoric Acid-18O7; Pyrophosphate-18O7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)



